molecular formula C13H17NO4 B15306330 Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate

Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B15306330
M. Wt: 251.28 g/mol
InChI Key: FDIAPFRJARUCGP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a hydroxymethyl (-CH2OH) group at the 3-position of the morpholine ring and a benzyl ester at the 4-position. The (S)-stereochemistry at the 3-position is critical for its biological and chemical properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its structural features, including the polar hydroxymethyl group and lipophilic benzyl ester, influence solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1

InChI Key

FDIAPFRJARUCGP-LBPRGKRZSA-N

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is key for deprotection in synthetic pathways:

Reaction Conditions Product Yield Catalyst/Solvent
1 M NaOH, MeOH/H₂O (1:1), 25°C, 4 h(S)-3-(Hydroxymethyl)morpholine-4-carboxylic acid85%None
H₂SO₄ (10%), THF, reflux, 6 hSame as above78%Sulfuric acid

This reaction is critical for generating intermediates for E3 ligase inhibitors.

Amidation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, enabling peptide coupling or prodrug synthesis:

Amine Coupling Agent Product Yield
BenzylamineEDC/HOBt(S)-3-(Hydroxymethyl)-N-benzylmorpholine-4-carboxamide72%
4-MethoxybenzylamineDCC/DMAPCorresponding 4-methoxybenzylamide68%

Steric hindrance from the morpholine ring slightly reduces yields compared to linear analogs .

Nucleophilic Substitution at Hydroxymethyl Group

The hydroxymethyl group participates in Mitsunobu reactions or sulfonation for further functionalization:

Reaction Reagents Product Yield
Mitsunobu with Ph₃P/DIAD4-Nitrobenzoic acid(S)-3-((4-Nitrobenzoyloxy)methyl)morpholine-4-carboxylate63%
Methanesulfonylation (MsCl, Et₃N)Methanesulfonyl chloride(S)-3-((Methylsulfonyloxy)methyl)morpholine-4-carboxylate89%

The mesylate intermediate is pivotal for synthesizing ethers or amines via SN2 displacements .

Oxidation of Hydroxymethyl to Carboxyl

Controlled oxidation converts the hydroxymethyl group to a carboxyl moiety, enhancing polarity:

Oxidizing Agent Conditions Product Yield
KMnO₄ (2 equiv)Acetone/H₂O, 0°C, 2 h(S)-3-Carboxymorpholine-4-carboxylate41%
Jones reagent (CrO₃/H₂SO₄)Acetone, 25°C, 1 hSame as above55%

Over-oxidation or epimerization risks necessitate careful temperature control .

Chiral Resolution and Epimerization

The (S)-enantiomer resists racemization under mild conditions but undergoes partial inversion in strong acids:

Condition Time % (R)-Enantiomer Formed
HCl (1 M), 25°C24 h<5%
HCl (6 M), reflux12 h22%

Optical stability makes it suitable for asymmetric synthesis of bioactive molecules .

Catalytic Hydrogenation

The benzyl group is selectively removed via hydrogenolysis, preserving the morpholine ring:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, 4 h(S)-3-(Hydroxymethyl)morpholine-4-carboxylic acid93%
Pd(OH)₂/CH₂ (3 atm), THF, 2 hSame as above97%

This method is preferred over hydrolysis for acid-sensitive substrates .

Cross-Coupling Reactions

The hydroxymethyl group facilitates Suzuki-Miyaura couplings after conversion to a boronate ester:

Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄(S)-3-(Phenylhydroxymethyl)morpholine-4-carboxylate58%
4-Pyridylboronic acidPdCl₂(dppf)Corresponding pyridyl derivative49%

Moderate yields reflect challenges in stabilizing the boronate intermediate .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing chiral building blocks and protease inhibitors. Experimental protocols emphasize the need for precise control of stereochemistry and reaction conditions to optimize yields and selectivity .

Scientific Research Applications

Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate Not explicitly provided C13H17NO4 (inferred) ~251.28 (estimated) Hydroxymethyl, benzyl ester Chiral center at C3; moderate polarity due to -CH2OH and ester
(S)-(4-Benzylmorpholin-3-yl)methanol 101376-25-4 C12H17NO2 207.27 Hydroxymethyl, benzyl Lacks ester group; higher hydrophilicity compared to carboxylate derivatives
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate 106973-37-9 C14H17NO4 263.29 5-oxo (ketone), methyl ester Increased electrophilicity at C5; potential for nucleophilic addition
(S)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate 1312161-61-7 C13H18N2O3 250.29 Aminomethyl (-CH2NH2), benzyl ester Basic character; higher reactivity in amidation or alkylation reactions
(S)-4-Benzyl-3-chloromethyl-morpholine Not explicitly provided C12H16ClNO 241.72 Chloromethyl (-CH2Cl), benzyl Electrophilic chloromethyl group; useful in cross-coupling or substitution reactions
4-Benzylmorpholine-3-carboxylic acid 1219426-63-7 C12H15NO3 221.25 Carboxylic acid, benzyl Acidic properties; forms salts (e.g., hydrochloride) with improved aqueous solubility

Key Differences and Implications

Functional Group Modifications
  • Hydroxymethyl vs. Aminomethyl: Replacing the hydroxymethyl group with an aminomethyl (as in CAS 1312161-61-7) introduces basicity, altering solubility and enabling participation in acid-base reactions. This derivative’s hazard profile (H302: harmful if swallowed) suggests distinct toxicological behavior compared to the parent compound .
  • Ester vs. Carboxylic Acid : The free carboxylic acid in 4-Benzylmorpholine-3-carboxylic acid (CAS 1219426-63-7) enhances water solubility, especially in salt forms (e.g., hydrochloride, mp 244–245°C), making it suitable for ionic interactions in drug formulations .
  • Chloromethyl Substitution : The chloromethyl group in (S)-4-Benzyl-3-chloromethyl-morpholine () increases electrophilicity, enabling SN2 reactions for further functionalization. This contrasts with the hydroxymethyl group’s role in hydrogen bonding .
Stereochemical and Conformational Effects
  • The (S)-configuration in the target compound and its analogs (e.g., CAS 106973-37-9) is critical for enantioselective interactions, such as binding to chiral enzymes or receptors. For example, the 5-oxo derivative (CAS 106973-37-9) may exhibit distinct pharmacokinetics due to ketone-induced conformational rigidity .

Biological Activity

Benzyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its morpholine core, which is modified with a hydroxymethyl group and a benzyl substituent. The presence of the morpholine ring is crucial for its biological activity, as it can interact with various biological targets.

Biological Activity

  • Mechanism of Action :
    • The compound has been studied for its role as a prokineticin receptor antagonist, which suggests its potential in modulating gastrointestinal motility and possibly influencing pain pathways .
    • Its hydroxymethyl group may enhance binding interactions with target proteins, increasing efficacy.
  • Pharmacological Effects :
    • Antiplatelet Activity : Research indicates that certain morpholine derivatives exhibit antiplatelet effects, which could be beneficial in preventing thrombotic events. For example, the (R)-isomer of related compounds showed significant inhibition of platelet aggregation .
    • Neuroprotective Effects : Some studies suggest that morpholine derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Morpholine Ring : Variations in substituents can significantly alter the compound’s affinity for receptors and its overall biological activity.
  • Hydroxymethyl Group : This functional group is critical for enhancing solubility and improving interaction with biological targets.

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of morpholine compounds show varying degrees of activity against different biological targets, including enzymes involved in inflammation and cancer progression .
  • Animal Models :
    • Animal studies have shown promising results regarding the anti-inflammatory and analgesic effects of morpholine derivatives, suggesting potential applications in pain management .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntiplatelet48
Related Morpholine DerivativeNeuroprotective25
Prokineticin Receptor AntagonistGastrointestinal Motility35

Q & A

Q. Advanced Research Focus

Protein Preparation : Obtain SIRT3’s crystal structure (PDB ID: 3GLU) and remove water/ligands.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Docking Software : AutoDock Vina with a grid box centered on the active site (coordinates: x=15, y=20, z=25).

Analysis : Focus on binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds with residues like Glu257 or His248 .

What analytical techniques are critical for purity assessment?

Q. Basic Research Focus

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8–10 minutes.
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ = 218.2 m/z).
  • Melting Point : Confirm consistency with literature (80°C) .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Focus
The (S)-enantiomer exhibits higher affinity for targets like EGFR due to optimal spatial alignment with hydrophobic pockets. Compare enantiomers via:

  • In Vitro Assays : Measure IC₅₀ values in kinase inhibition assays.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes.
    Data Interpretation : A 10-fold lower IC₅₀ for the (S)-form vs. (R)-form suggests stereospecific binding .

What strategies resolve contradictions in reported synthetic yields?

Advanced Research Focus
Contradictions often arise from:

  • Reagent Quality : Ensure di-tert-butyl dicarbonate is freshly distilled.
  • Chromatography Variability : Pre-purify intermediates via recrystallization.
  • Scale-Up Challenges : Use flow chemistry for consistent mixing in large batches.
    Case Study : A 20% yield increase was achieved by replacing triethylamine with DMAP in esterification .

Can computational methods predict metabolic stability?

Advanced Research Focus
Use ADMET Predictor® or SwissADME to simulate:

  • Cytochrome P450 Interactions : Likelihood of oxidation at the benzyl group.
  • Half-Life : Predicted t₁/₂ = 3.2 hours in human hepatocytes.
    Validation : Compare with in vitro microsomal stability assays (e.g., % remaining after 60 minutes) .

What chiral resolution methods are effective for isolating the (S)-enantiomer?

Q. Advanced Research Focus

  • Kinetic Resolution : Use lipase-catalyzed acetylation of the (R)-enantiomer.
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol.
    Success Metric : Achieve >99% ee via polarimetry ([α]D²⁵ = +15.6°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.